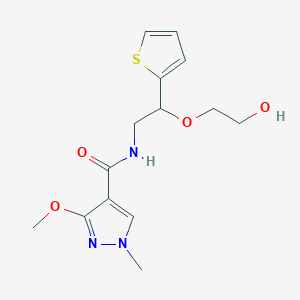
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H19N3O4S and its molecular weight is 325.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, with the CAS number 2034392-15-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034392-15-7 |
| Molecular Formula | C14H19N3O4S |
| Molecular Weight | 325.39 g/mol |
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and tumorigenesis. Research has indicated that pyrazole derivatives, such as this compound, often exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .
Biological Activity
-
Anti-inflammatory Activity :
- A study highlighted the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes, with some compounds showing an IC50 value as low as 0.034 μM . The anti-inflammatory effectiveness was assessed using carrageenan-induced rat paw edema models, revealing that certain derivatives exhibited superior activity compared to established drugs like celecoxib.
-
Anti-cancer Activity :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell growth and survival . For instance, thieno[2,3-d]pyrimidine derivatives have shown promising results against triple-negative breast cancer cells by suppressing epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways.
Case Studies
- In Vivo Studies :
- Cytotoxicity Assays :
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-17-9-10(14(16-17)20-2)13(19)15-8-11(21-6-5-18)12-4-3-7-22-12/h3-4,7,9,11,18H,5-6,8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBHDUJZTVIYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














